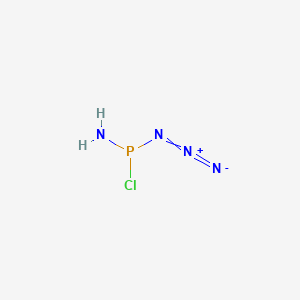
Ethyl 1-(4-amino-6-hydroxypyrimidin-2-yl)piperidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(4-amino-6-hydroxypyrimidin-2-yl)piperidine-3-carboxylate is a complex organic compound that belongs to the class of piperidinecarboxylic acids This compound features a piperidine ring, a pyrimidine ring, and an ethyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(4-amino-6-hydroxypyrimidin-2-yl)piperidine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the pyrimidine ring through nucleophilic substitution reactions. The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the pyrimidine ring.
Reduction: Reduction reactions can occur at the amino group, converting it to various derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(4-amino-6-hydroxypyrimidin-2-yl)piperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 1-(4-amino-6-hydroxypyrimidin-2-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate
- 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides
Comparison: Ethyl 1-(4-amino-6-hydroxypyrimidin-2-yl)piperidine-3-carboxylate is unique due to the presence of both the amino and hydroxyl groups on the pyrimidine ring, which can participate in a variety of chemical reactions. This makes it more versatile compared to similar compounds that may lack these functional groups.
Eigenschaften
Molekularformel |
C12H18N4O3 |
|---|---|
Molekulargewicht |
266.30 g/mol |
IUPAC-Name |
ethyl 1-(4-amino-6-oxo-1H-pyrimidin-2-yl)piperidine-3-carboxylate |
InChI |
InChI=1S/C12H18N4O3/c1-2-19-11(18)8-4-3-5-16(7-8)12-14-9(13)6-10(17)15-12/h6,8H,2-5,7H2,1H3,(H3,13,14,15,17) |
InChI-Schlüssel |
RPXHPBJUIRYGOT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CCCN(C1)C2=NC(=CC(=O)N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(4-Bromophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086009.png)
![(3S)-2-oxo-3-[(2-thiophen-2-ylacetyl)amino]azetidine-1-sulfonic acid](/img/structure/B14086014.png)
![1-(3-Hydroxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086015.png)
![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(8alpha,9S)-10,11-dihydrocinchonan-9-yl]amino]-3-cyclobutene-1,2-dione](/img/structure/B14086016.png)

![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086019.png)



![4-Hydrazineyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14086053.png)
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086063.png)
![4-{(1Z)-N-[4-(4-chlorobenzyl)piperazin-1-yl]ethanimidoyl}phenol](/img/structure/B14086066.png)
